molecular formula C10H13NO B8370097 5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline

5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline

Cat. No. B8370097
M. Wt: 163.22 g/mol
InChI Key: AZQAAMVKTXBMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinolin-8-ol

InChI

InChI=1S/C10H13NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h5-6,9,12H,2-4H2,1H3

InChI Key

AZQAAMVKTXBMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the crude product of Step 1 (19.2 g, 115 mmol) in acetic anhydride (100 ml) was heated at 110° for lh, cooled to room temperature, and evaporated in vacuo. The residue was dissolved in methanol (100 ml) and the solution treated with 4N-NaOH (100 ml). After 2h, the solution was concentrated in vacuo and the aqueous residue partitioned between dichloromethane (100 ml) and water (100 ml). The chlorinated phase was dried (Na2SO4), and evaporated in vacuo to give an oil which was purified by chromatography (silica; ether) to give the product as crystals (12.0 g).
Name
crude product
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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